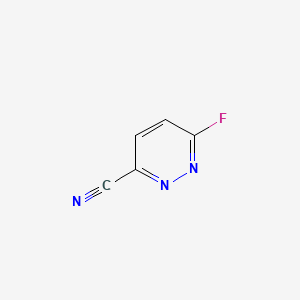

6-Fluoropyridazin-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. It contains a pyridazine ring with a cyano group and a fluorine atom attached to it

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.

Materials Science: It is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Chemical Biology: The compound is employed in the design of molecular probes and sensors for detecting specific biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-fluoropyridazine with cyanogen bromide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Fluoropyridazine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoropyridazine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Cycloaddition Reactions: It can participate in [3 + n] cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Cycloaddition: Reagents such as azides or nitrile oxides are used under mild conditions to facilitate the formation of new heterocyclic rings.

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-Fluoropyridazine-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluoropyridine-3-carbonitrile: Similar in structure but lacks the additional nitrogen atom in the ring, which affects its chemical properties and reactivity.

Pyridazinone Derivatives: These compounds contain a similar pyridazine ring but with different substituents, leading to varied biological activities.

Uniqueness

6-Fluoropyridazine-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group in the pyridazine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

6-Fluoropyridazine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom and a cyano group in its structure enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.

6-Fluoropyridazine-3-carbonitrile (CAS No. 1313738-70-3) is characterized by its pyridazine ring, which contributes to its unique chemical behavior. The compound can undergo various reactions, including nucleophilic substitutions and cycloadditions, which are essential for synthesizing more complex biologically active molecules.

Key Reactions

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

- Cycloaddition Reactions : Participates in [3 + n] cycloaddition reactions, forming new heterocyclic structures.

The biological activity of 6-Fluoropyridazine-3-carbonitrile primarily stems from its ability to interact with specific molecular targets. Its mechanism of action involves:

- Enzyme Inhibition : It can inhibit key enzymes involved in disease pathways, enhancing its potential as an anticancer agent.

- Binding Affinity : The fluorine atom increases binding affinity to target proteins, improving selectivity and efficacy.

Anticancer Activity

Research has demonstrated that 6-Fluoropyridazine-3-carbonitrile exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- SKOV-3 (ovarian cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 - 10.7 | Induces apoptosis and cell cycle arrest |

| HeLa | 10 - 20 | Inhibits specific kinases involved in proliferation |

| SKOV-3 | 15 - 25 | Disrupts microtubule formation |

Antimicrobial Activity

In addition to its anticancer effects, 6-Fluoropyridazine-3-carbonitrile has shown promising antimicrobial activity. It was evaluated against various bacterial and fungal strains, demonstrating superior efficacy compared to standard antibiotics like cefotaxime and fluconazole.

Table 2 outlines the antimicrobial potency of the compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

| Candida albicans | < 15 µg/mL |

Case Studies

Several studies have explored the biological activity of 6-Fluoropyridazine-3-carbonitrile:

- Study on Anticancer Properties : A study published in Scientific Reports evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the activation of caspases and cell cycle arrest at the G2/M phase .

- Antimicrobial Evaluation : Research conducted by Aladdin Scientific highlighted the compound's effectiveness against resistant bacterial strains, suggesting it could be developed into a new class of antibiotics .

- Mechanistic Insights : A molecular docking study provided insights into how 6-Fluoropyridazine-3-carbonitrile interacts with target proteins, indicating strong binding interactions that correlate with its observed biological activities .

Eigenschaften

IUPAC Name |

6-fluoropyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDISTIQLNPEDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725556 |

Source

|

| Record name | 6-Fluoropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-70-3 |

Source

|

| Record name | 6-Fluoropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.